

¹H NMR and ¹³C NMR spectral data for 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoisoquinoline-1-carbonitrile

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **5-Bromoisoquinoline-1-carbonitrile**

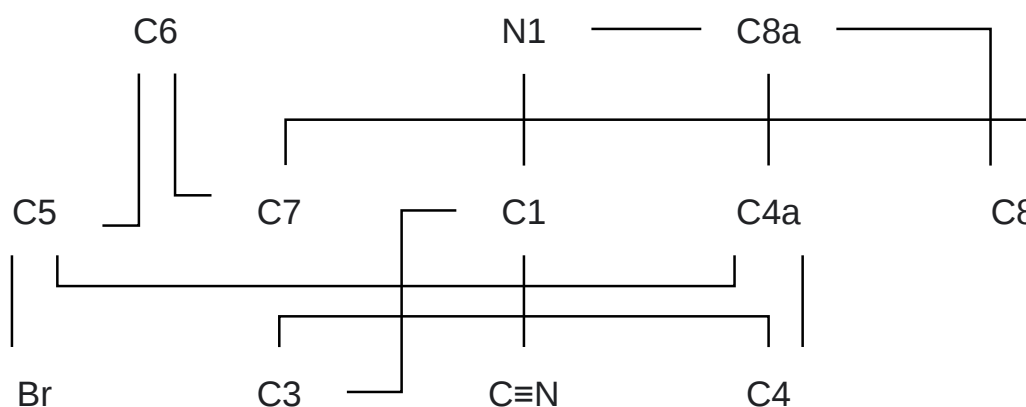
Introduction

5-Bromoisoquinoline-1-carbonitrile is a substituted heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of isoquinoline, it serves as a versatile synthetic intermediate. The strategic placement of the bromo and nitrile functional groups allows for a wide array of chemical transformations. The bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.^[1] Concurrently, the nitrile group at the 1-position can be hydrolyzed, reduced, or converted into other functional groups, further expanding its synthetic utility.^{[1][2]}

A thorough understanding of the compound's structure is paramount for its effective use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.^[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **5-Bromoisoquinoline-1-carbonitrile**, providing researchers, scientists, and drug development professionals with the foundational data and interpretation necessary for its unambiguous identification and characterization. The analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects in aromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and precise assignment of NMR signals, the standard IUPAC numbering system for the isoquinoline ring is employed. The diagram below illustrates the structure of **5-Bromoisoquinoline-1-carbonitrile** with each non-hydrogen atom systematically numbered.



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Caption: IUPAC numbering scheme for **5-Bromoisoquinoline-1-carbonitrile**.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of **5-Bromoisoquinoline-1-carbonitrile** is expected to display five signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the nitrile group (-CN), and the bromine atom (-Br), as well as the spin-spin interactions between adjacent protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for **5-Bromoisoquinoline-1-carbonitrile**, typically recorded in a solvent like CDCl₃ at a frequency of 500 MHz.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~ 8.40	Doublet (d)	J3,4 \approx 5.7	1H
H-4	~ 7.85	Doublet (d)	J4,3 \approx 5.7	1H
H-6	~ 8.20	Doublet (d)	J6,7 \approx 7.5	1H
H-7	~ 7.60	Triplet (t)	J7,6 \approx J7,8 \approx 7.8	1H
H-8	~ 8.05	Doublet (d)	J8,7 \approx 8.1	1H

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Interpretation of ^1H NMR Spectrum

- H-3 and H-4: These two protons form a distinct AX spin system. H-3 is adjacent to the electron-withdrawing nitrile group at C-1 and the ring nitrogen, causing it to be significantly deshielded and appear at a downfield chemical shift (~8.40 ppm). It appears as a doublet due to coupling with H-4. H-4, in turn, couples with H-3, resulting in a corresponding doublet around 7.85 ppm. The coupling constant (J3,4) is expected to be around 5.7 Hz, which is typical for ortho-coupling in this type of heterocyclic ring system.[\[7\]](#)
- H-6, H-7, and H-8: These three protons on the bromo-substituted benzene ring form a more complex spin system.
 - H-6: This proton is ortho to the bromine atom. The deshielding effect of the bromine and the adjacent fused ring system causes it to resonate at a relatively downfield position (~8.20 ppm). It appears as a doublet due to ortho-coupling with H-7.
 - H-7: This proton is situated between H-6 and H-8. It is split by both neighboring protons, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants) centered around 7.60 ppm.
 - H-8: This proton is peri to the nitrogen atom, a position that typically experiences significant deshielding due to the lone pair and anisotropic effects of the nitrogen. It

appears as a doublet around 8.05 ppm due to ortho-coupling with H-7.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum of **5-Bromoisoquinoline-1-carbonitrile** should exhibit ten distinct signals, corresponding to the ten carbon atoms of the isoquinoline ring system, plus one signal for the nitrile carbon. The chemical shifts are influenced by the hybridization state and the electronic environment created by the nitrogen, bromine, and nitrile substituents.

Predicted ^{13}C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms in **5-Bromoisoquinoline-1-carbonitrile** (at 125 MHz, CDCl_3).

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~ 128.5
C-3	~ 145.0
C-4	~ 122.0
C-4a	~ 135.5
C-5	~ 124.0
C-6	~ 138.0
C-7	~ 128.8
C-8	~ 130.5
C-8a	~ 130.0
CN	~ 117.0

Note: These are predicted values. Quaternary carbon signals (C-1, C-4a, C-5, C-8a, and CN) are typically sharper and less intense than those of protonated carbons.^{[4][5]}

Interpretation of ^{13}C NMR Spectrum

- Nitrile Carbon (CN): The carbon of the nitrile group is expected to appear in a characteristic range, typically around 117.0 ppm.
- Carbons of the Pyridine Ring (C-1, C-3, C-4, C-4a, C-8a):
 - C-1: This quaternary carbon is attached to the electron-withdrawing nitrile group and is adjacent to the nitrogen. Its chemical shift is predicted to be around 128.5 ppm.
 - C-3: This carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom, placing its signal far downfield (~145.0 ppm).
 - C-4: This protonated carbon appears further upfield (~122.0 ppm) compared to the other carbons in the ring.
 - C-4a and C-8a: These are the bridgehead quaternary carbons. Their chemical shifts are influenced by the fusion of the two rings and are predicted to be around 135.5 ppm and 130.0 ppm, respectively.
- Carbons of the Benzene Ring (C-5, C-6, C-7, C-8):
 - C-5: This is a quaternary carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the signal of the attached carbon upfield, but its position as a bridgehead carbon complicates a simple prediction. A reasonable estimate is around 124.0 ppm.
 - C-6: This carbon is ortho to the bromine-substituted carbon and is expected to be significantly deshielded, resonating around 138.0 ppm.
 - C-7 and C-8: These carbons are further from the primary substituents and will appear at chemical shifts typical for aromatic carbons in a fused ring system, predicted around 128.8 ppm and 130.5 ppm, respectively.

Experimental Protocols

The acquisition of high-quality NMR data is essential for accurate structural confirmation. The following section outlines a generalized, field-proven protocol for obtaining ^1H and ^{13}C NMR spectra for a solid organic compound like **5-Bromoisoquinoline-1-carbonitrile**.

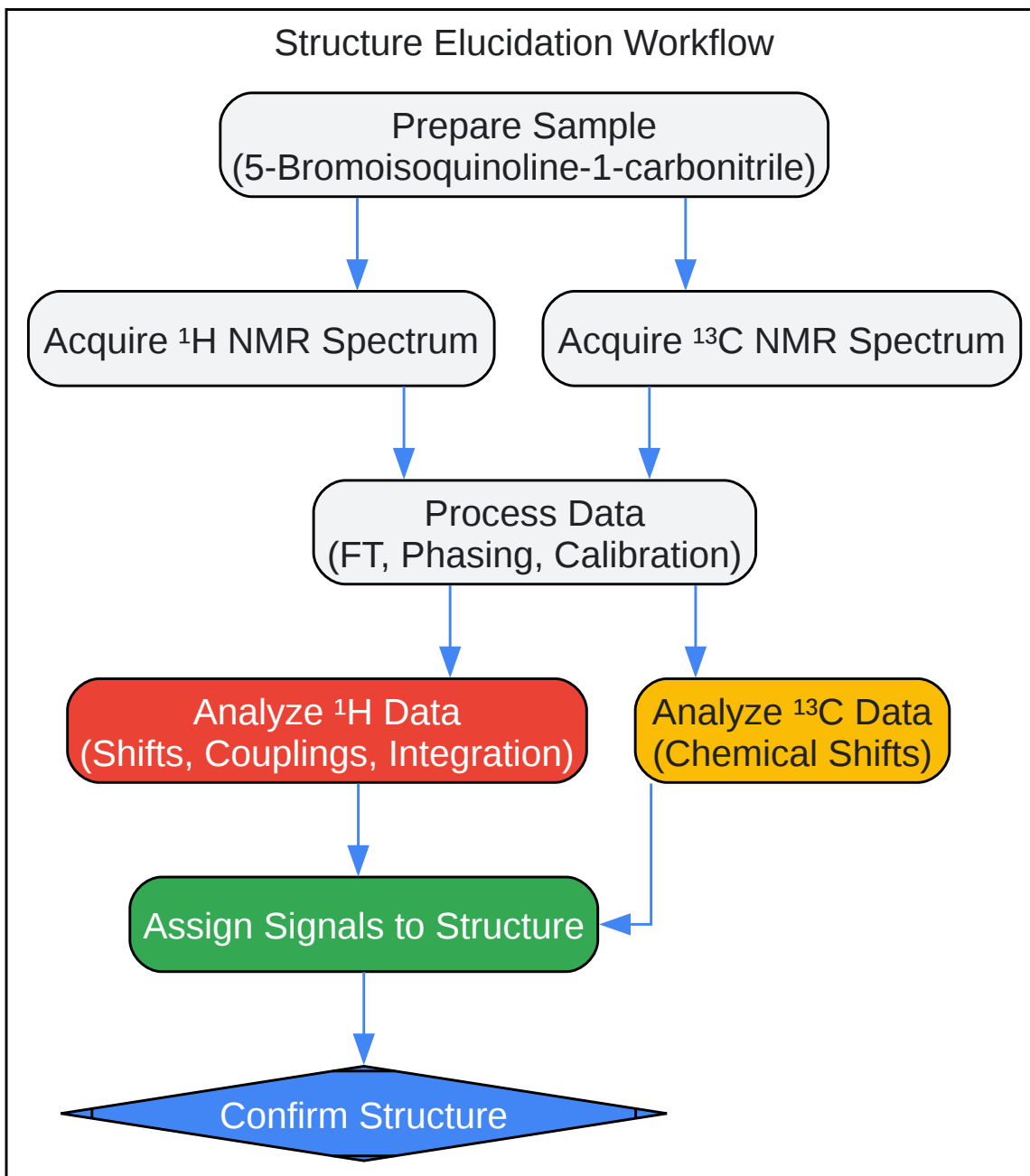
Standard Operating Procedure for NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial. Tetramethylsilane (TMS) is commonly used as an internal standard ($\delta = 0.00$ ppm).
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
 - Acquire the ^1H NMR spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal intensity.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, coupling constants, and integration to assign the signals to the corresponding nuclei in the molecule.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for acquiring and interpreting spectroscopic data to confirm a molecular structure.



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- To cite this document: BenchChem. [1H NMR and 13C NMR spectral data for 5-Bromoisoquinoline-1-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404331#1h-nmr-and-13c-nmr-spectral-data-for-5-bromoisoquinoline-1-carbonitrile]

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